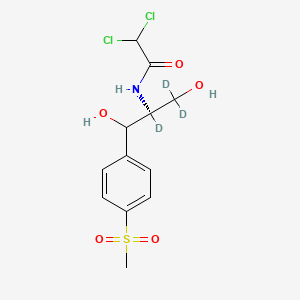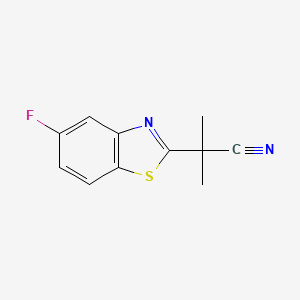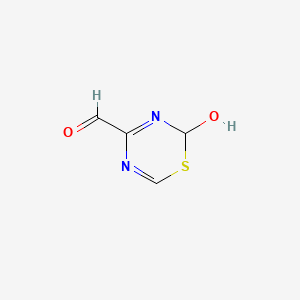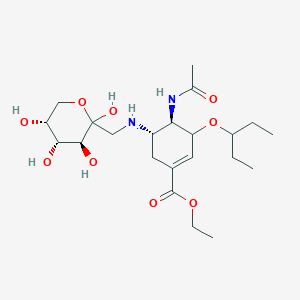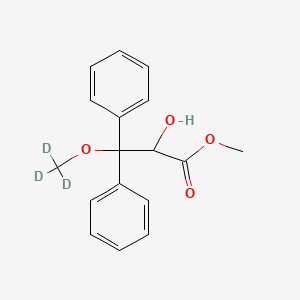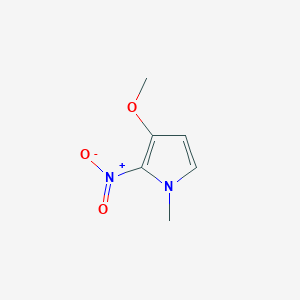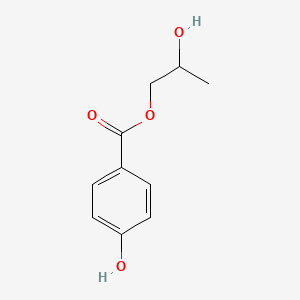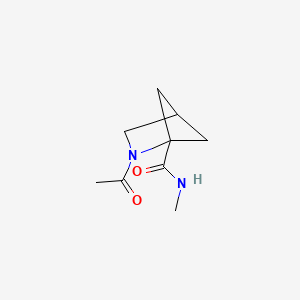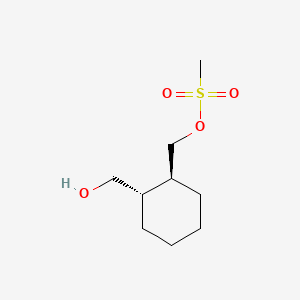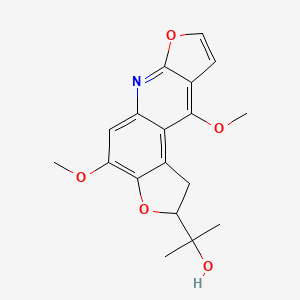
Choisyine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Choisyine can be isolated from the leaves of Choisya ternata and Choisya ‘Aztec-Pearl’ using high-speed countercurrent chromatography (HSCCC) . The ethanol extract of the leaves is subjected to HSCCC, which separates this compound along with other alkaloids such as anhydroevoxine . The solvent system used for this separation typically includes a mixture of hexane, ethyl acetate, methanol, and water in specific ratios .
化学反应分析
Choisyine, like other quinoline alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of this compound can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted quinoline derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: As a quinoline alkaloid, choisyine serves as a precursor for the synthesis of other bioactive quinoline derivatives.
Medicine: The antinociceptive properties of this compound have been explored, showing potential for pain management.
Industry: Due to its biological activities, this compound can be used in the development of pharmaceuticals and nutraceuticals.
作用机制
The antinociceptive activity of choisyine is primarily mediated through its interaction with the opiate system . It has been shown to have a higher efficacy than morphine at certain doses . Additionally, the nitric oxide system plays a role in its mechanism of action, particularly in the case of the ethanol extract of Choisya ‘Aztec-Pearl’ leaves . The cholinergic system is also involved in the activity of this compound .
相似化合物的比较
Choisyine is similar to other quinoline alkaloids such as anhydroevoxine, which is also isolated from Choisya species . this compound exhibits a higher antinociceptive activity compared to anhydroevoxine . Other similar compounds include quinine and quinidine, which are well-known for their antimalarial and antiarrhythmic properties, respectively. This compound’s unique combination of antinociceptive and antioxidant activities sets it apart from these other quinoline alkaloids .
属性
CAS 编号 |
18556-07-5 |
|---|---|
分子式 |
C18H19NO5 |
分子量 |
329.3 g/mol |
IUPAC 名称 |
2-(7,16-dimethoxy-5,12-dioxa-10-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1,6,8,10,13,15-hexaen-4-yl)propan-2-ol |
InChI |
InChI=1S/C18H19NO5/c1-18(2,20)13-7-10-14-11(8-12(21-3)15(10)24-13)19-17-9(5-6-23-17)16(14)22-4/h5-6,8,13,20H,7H2,1-4H3 |
InChI 键 |
OCKCNDIOPSOBNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CC2=C3C(=CC(=C2O1)OC)N=C4C(=C3OC)C=CO4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


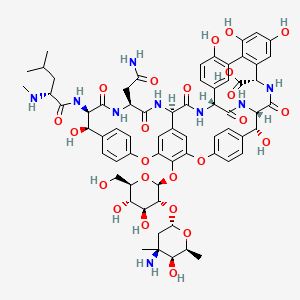
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
